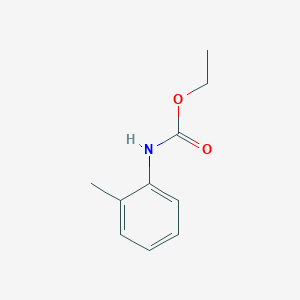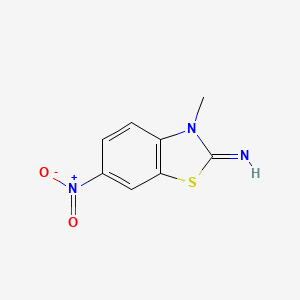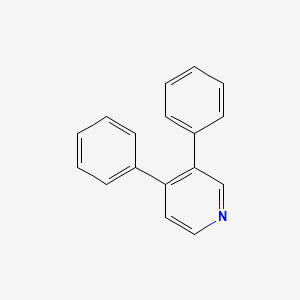
Propargylglycine
概要
説明
プロパルギルグリシンは、グリシンのα炭素にプロパルギル基が結合した非タンパク質性アミノ酸です。 この化合物は、シスタチオニンγリアーゼなどのさまざまな酵素の阻害剤として知られており、シスタチオニンγリアーゼは、生物学的システムにおける重要なシグナル伝達分子である硫化水素の合成に関与しています .
準備方法
合成経路と反応条件: プロパルギルグリシンは、いくつかの方法で合成できます。 一般的な方法の1つは、プロパルギルブロミドとグリシン誘導体の縮合、続いてけん化および加水分解です . 別の方法には、アルデヒドまたはケトンにおけるカルボニル官能基に対して求核剤として作用するプロパルギル化試薬の使用が含まれ、ホモプロパルギルアルコールが生成されます .
工業的生産方法: プロパルギルグリシンの工業的生産は、通常、上記と同様の方法を使用して、収率と純度を最適化して大規模合成を行います。 このプロセスには、通常、水溶液からの再結晶やクロマトグラフィー技術などの精製工程が含まれ、高品質の製品が保証されます .
化学反応の分析
反応の種類: プロパルギルグリシンは、次のようなさまざまな化学反応を起こします。
酸化: プロパルギルグリシンは、対応するオキソ誘導体へと酸化される可能性があります。
還元: 還元反応は、プロパルギル基の三重結合を二重結合または単結合に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 炭素上のパラジウムを使用した触媒水素化が一般的な方法です。
主な生成物: これらの反応から生成される主な生成物には、さまざまな置換グリシン誘導体、ホモプロパルギルアルコール、その他の官能基化アミノ酸が含まれます .
4. 科学研究への応用
プロパルギルグリシンは、科学研究において幅広い用途があります。
科学的研究の応用
Propargylglycine has a wide range of applications in scientific research:
作用機序
プロパルギルグリシンは、シスタチオニンγリアーゼやプロリン脱水素酵素などの酵素の不可逆的阻害を通じて主にその効果を発揮します。この阻害は、化合物と酵素が共有結合を形成することで起こり、酵素の不活性化につながります。 この作用は、硫化水素やその他の代謝プロセスの合成を阻害し、生物学的に重要な影響を与える可能性があります .
類似化合物:
ホモプロパルギルグリシン: 構造は類似していますが、置換パターンが異なります。
D-プロパルギルグリシン: プロパルギルグリシンのエナンチオマーで、同様の阻害特性があります.
DL-プロパルギルグリシン: さまざまな研究で使用されているラセミ混合物です.
独自性: プロパルギルグリシンは、シスタチオニンγリアーゼの特異的阻害と、硫化水素合成における役割により独自性があります。 プロリン脱水素酵素の自殺阻害剤として作用する能力は、他の同様の化合物と区別するものであり、生化学研究と潜在的な治療的用途の両方で貴重なツールとなっています .
類似化合物との比較
Homopropargylglycine: Similar in structure but with a different substitution pattern.
D-Propargylglycine: The enantiomer of this compound with similar inhibitory properties.
DL-Propargylglycine: A racemic mixture used in various studies.
Uniqueness: this compound is unique due to its specific inhibition of cystathionine gamma-lyase and its role in hydrogen sulfide synthesis. Its ability to act as a suicide inhibitor of proline dehydrogenase also sets it apart from other similar compounds, making it a valuable tool in both biochemical research and potential therapeutic applications .
特性
IUPAC Name |
2-(prop-2-ynylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-6-4-5(7)8/h1,6H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLQGMTIHCDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206892 | |
| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58160-95-5 | |
| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

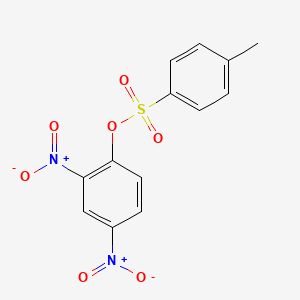
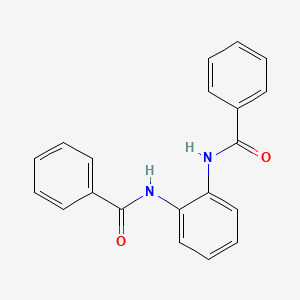
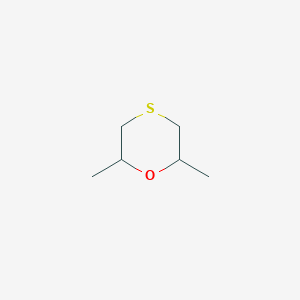
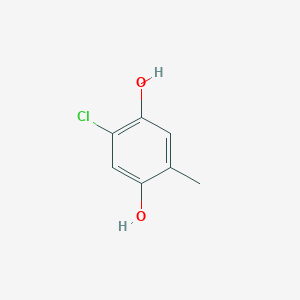

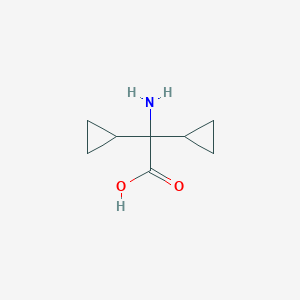

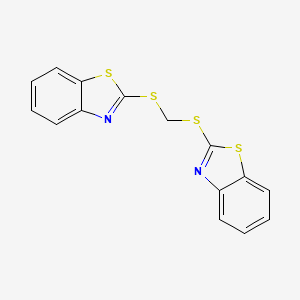
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1618465.png)
